molecular formula C7H4ClN B047944 2-Chlorobenzonitrile CAS No. 873-32-5

2-Chlorobenzonitrile

Cat. No. B047944
CAS RN: 873-32-5
M. Wt: 137.56 g/mol
InChI Key: NHWQMJMIYICNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzonitrile is a compound of interest due to its applications in chemical synthesis and its role as an intermediate in the manufacture of azo dyes, pharmaceuticals, and other chemicals. Its molecular structure and properties are studied using various spectroscopic and computational methods.

Synthesis Analysis

The synthesis of 2-Chlorobenzonitrile can involve ammoxidation processes. For instance, the ammoxidation of 2-chlorotoluene over vanadates and supported vanadates catalysts can yield 2-Chlorobenzonitrile with high efficiency. The process follows a Mars–van Krevelen type of redox mechanism, where the catalyst's reduction by ammonia and subsequent interactions lead to the formation of 2-Chlorobenzonitrile (Dwivedi et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzonitrile has been analyzed through density functional methods, revealing details about its geometry, vibrational frequencies, and bonding features. Studies have shown that hyper-conjugative interactions and charge delocalization significantly influence its stability. The UV and NBO analyses further confirm intra-molecular charge transfer within the molecule, highlighting its electronic properties (Krishnan et al., 2011).

Chemical Reactions and Properties

2-Chlorobenzonitrile participates in various chemical reactions, including cycloaddition and amination processes. These reactions are crucial for synthesizing more complex organic compounds. The reactivity of 2-Chlorobenzonitrile can be attributed to the presence of the chloro and cyano groups, which facilitate interactions with other molecules, leading to the formation of diverse chemical structures (Mei et al., 2006).

Physical Properties Analysis

Experimental studies on 2-Chlorobenzonitrile have investigated its physical and thermal properties, including its crystalline structure, surface area, and thermal behavior. These properties are essential for understanding its behavior in various chemical processes and applications. For instance, biofield treatments have shown to significantly alter the physical and thermal properties of 2-Chlorobenzonitrile, indicating potential avenues for modifying its characteristics for specific applications (Trivedi et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Chlorobenzonitrile, including its reactivity and interactions with other substances, are influenced by its molecular structure. Studies focusing on its vibrational spectroscopy, UV, and NBO analysis provide insights into its chemical behavior and potential applications in organic synthesis (Krishnan et al., 2011).

Scientific Research Applications

Application 1: Synthesis of 2-Chlorobenzonitrile from 2-Chlorotoluene via Ammoxidation

  • Summary of the Application : 2-Chlorobenzonitrile is synthesized from 2-chlorotoluene via a process called ammoxidation. This process is a one-step selective synthesis .
  • Methods of Application or Experimental Procedures : A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for the synthesis. The reaction took place in a fixed bed reactor at atmospheric pressure . The catalysts were characterized by various techniques such as BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD .
  • Results or Outcomes : The characterization results revealed that the addition of V2O5 to Al2O3 amplified the crystallinity of alumina and also resulted in the formation of an interactive species i.e., AlVO4 . A 10 wt% V2O5/Al2O3 catalyst was found to be the best and the high selectivity for 2-Chlorobenzonitrile was presumably due to the formation of the isolated surface and polymeric tetrahedral vanadia species along with aluminum vanadate species .

Application 2: Precursor to 2-Amino-5-Nitrobenzonitrile

  • Summary of the Application : 2-Chlorobenzonitrile is of commercial interest as a precursor to 2-amino-5-nitrobenzonitrile . This compound is a precursor to dyes .

Application 3: Catalytic Ammoxidation of 2-chlorotoluene

  • Summary of the Application : The nanostructured CrVO4 has been used as a catalyst for the vapor phase ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile .
  • Results or Outcomes : The monoclinic CrVO4 nanostructures exhibited excellent catalytic performance due to the proper distribution of V-O-Cr bond . This resulted in the efficient production of 2-chlorobenzonitrile from 2-chlorotoluene .

Safety And Hazards

2-Chlorobenzonitrile is harmful if swallowed and in contact with skin . It causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, and do not ingest .

properties

IUPAC Name

2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWQMJMIYICNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052593
Record name 2-Chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; Slightly soluble in water; [MSDSonline]
Record name 2-Chlorobenzonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8130
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Chlorobenzonitrile

CAS RN

873-32-5, 61593-47-3
Record name 2-Chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chlorobenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8Z5NE7QXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

OCBTC (230 g, 1.0 mol), ammonium chloride (59 g, 1.10 eq), and OCBA (15.7 g) were added to a 500 mL reactor equipped with thermocouple, overhead stirrer, and reflux condenser. The reaction mixture was stirred, heated upto 225° C., and maintained at that temperature while the reaction was periodically followed by gas chromatography (GC). After a reaction time of about 8 h, OCBN (121.5 g, 88.4%) was obtained by distillation (melting point: 45°-46° C.).
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Yield
88.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzonitrile
Reactant of Route 2
2-Chlorobenzonitrile
Reactant of Route 3
2-Chlorobenzonitrile
Reactant of Route 4
2-Chlorobenzonitrile
Reactant of Route 5
2-Chlorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Chlorobenzonitrile

Citations

For This Compound
781
Citations
VR KT, YW Suh, SP PS, N Lingaiah - New Journal of Chemistry, 2018 - pubs.rsc.org
… All those catalysts selectively yielded 2-chlorobenzonitrile … for selective formation of 2-chlorobenzonitrile is one more … the ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile. …
Number of citations: 9 pubs.rsc.org
AR Krishnan, H Saleem, S Subashchandrabose… - … Acta Part A: Molecular …, 2011 - Elsevier
In this work, we will report a combined experimental and theoretical study on molecular structure, vibrational spectra, NBO and UV spectral analysis of 2-chlorobenzonitrile (2-ClBN). …
Number of citations: 40 www.sciencedirect.com
R Dwivedi, P Sharma, A Sisodiya, MS Batra… - Journal of Catalysis, 2017 - Elsevier
… This moiety is adsorbed over the catalyst through an imine formed on the surface to produce 2-chlorobenzonitrile. XPS spectra of fresh and spent catalysts confirm reduction of the …
Number of citations: 19 www.sciencedirect.com
MK Trivedi, A Branton, D Trivedi, G Nayak, R Singh… - Modern …, 2015 - hal.science
2-chlorobenzonitrile (2-ClBN) is widely used in the manufacturing of azo dyes, pharmaceuticals, and as intermediate in various chemical reactions. The aim of present study was to …
Number of citations: 3 hal.science
MB Sommer, M Begtrup… - The Journal of Organic …, 1990 - ACS Publications
… 2chlorobenzonitrile can be displaced by stabilized benzylic carbanions, notably thephenylacetonitrile anion. The reaction was performed by mixing a solution of the 2chlorobenzonitrile …
Number of citations: 61 pubs.acs.org
TA Kluchinsky Jr, MV Sheely, PB Savage… - … of Chromatography A, 2002 - Elsevier
2-Chlorobenzylidenemalononitrile (CS riot control agent) has been shown to produce a number of thermal degradation products when dispersed at high temperature. We hypothesized …
Number of citations: 31 www.sciencedirect.com
IM Rocha, TLP Galvao… - The Journal of …, 2014 - ACS Publications
… The CN···Cl intermolecular interactions are weaker in 2-chlorobenzonitrile, reflecting a … observed in the crystalline packing of 2-chlorobenzonitrile was evaluated. Using adequate …
Number of citations: 14 pubs.acs.org
ABJ Parusel, R Schamschule, G Köhler - Croatica Chemica Acta, 2000 - hrcak.srce.hr
… The observed position of a hydroxy radical attack on 2-chlorobenzonitrile is correlated to the relative stabilities of the six possible addition products. The electron density contribution of 2…
Number of citations: 6 hrcak.srce.hr
TA Kluchinsky Jr, PB Savage… - Journal of …, 2001 - Wiley Online Library
… Compounds observed in addition to CS included 2-chlorobenzaldehyde, 2-chlorobenzonitrile, quinoline… 2 2-chlorobenzonitrile 9.279 75 19 , 76 13 , 84 12 , 102 33 , 137 100 , 139 32 Ž . …
Number of citations: 23 onlinelibrary.wiley.com
K Aim - The Journal of Chemical Thermodynamics, 1994 - Elsevier
… freezing temperatures of both 2-chlorobenzonitrile and 4-… 2-chlorobenzonitrile and provided with a claim on the gl.c. mass percentages of 4-chlorobenzonitrile, 972; 2-chlorobenzonitrile, …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.